molecular formula C5H11N3 B2356492 N-(cyclopropylmethyl)guanidine CAS No. 551935-99-0

N-(cyclopropylmethyl)guanidine

Cat. No. B2356492
CAS RN: 551935-99-0
M. Wt: 113.164
InChI Key: SOWLRADFQOJCQA-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)guanidine”, also known as JB-POS-010 or JB010, is a guanidine derivative. It has been identified as an allosteric modulator of the sigma-1 receptor. Guanidine derivatives have found application in a diversity of biological activities .


Synthesis Analysis

The synthesis of guanidine derivatives involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . The guanylating agent, N,N′-Di-Boc-N-methylcyclopropyl-pyrazole-1-carboxamidine, have been obtained through Mitsunobu reaction between cyclopropanemethanol .


Molecular Structure Analysis

The guanidine moiety carries a positive charge at physiological pH . The symmetric structure of the compound is characterized by a urea function, involving both the central amines of the two monomers .


Chemical Reactions Analysis

The components of “N-(cyclopropylmethyl)guanidine” were found to be spontaneously generated oligomers of the original compound . This discovery led to further investigations into the chemical nature of these components .


Physical And Chemical Properties Analysis

“N-(cyclopropylmethyl)guanidine” has a molecular formula of C5H11N3 and a molecular weight of 113.164. More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Synthesis of Diverse Guanidines

“N-(cyclopropylmethyl)guanidine” and “2-(cyclopropylmethyl)guanidine” can be used in the synthesis of diverse N, N’-disubstituted guanidines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Organocatalysis

Guanidine-based organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . The guanidine group in these compounds plays a key role in asymmetric organic transformation reactions .

Biological Applications

Guanidines, including “N-(cyclopropylmethyl)guanidine” and “2-(cyclopropylmethyl)guanidine”, have found application in a diversity of biological activities . They are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Synthesis of Heterocycles

Guanidines serve as valuable scaffolds in the synthesis of heterocycles . They are used as precursors for the synthesis of heterocycles .

Natural Products and Pharmaceuticals

Guanidines are a privileged structure in many natural products and pharmaceuticals . They play key roles in various biological functions .

Synthesis of Cyclic Guanidines

Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . The methods for the preparation of these cyclic guanidines involve the use of “N-(cyclopropylmethyl)guanidine” and "2-(cyclopropylmethyl)guanidine" .

Safety and Hazards

The safety data sheets for guanidine compounds indicate that they may form combustible dust concentrations in air. They can cause serious eye irritation and skin irritation. They are harmful if swallowed or inhaled .

Future Directions

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for “N-(cyclopropylmethyl)guanidine” could involve further exploration of its biological applications and potential uses in various fields .

properties

IUPAC Name

2-(cyclopropylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWLRADFQOJCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)guanidine

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